![molecular formula C10H12BrClO2 B1529113 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene CAS No. 1598037-01-4](/img/structure/B1529113.png)
4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene
Overview
Description
“4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene” is a chemical compound . It contains a total of 33 bonds, including 17 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aliphatic ethers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromoethyl methyl ether has been used as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene” is characterized by a benzene ring with bromine, chlorine, and a (2-methoxyethoxy)methyl group attached to it .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 393.0±32.0℃ . The density is reported to be 1.371 .Scientific Research Applications
Synthesis of Polysubstituted Benzenes
This compound is valuable in the synthesis of complex benzene derivatives. It can serve as a precursor in the multistep synthesis of polysubstituted benzenes, which are crucial in developing pharmaceuticals and advanced materials .
Infrared Spectroscopy Analysis
The compound’s unique substituents make it an excellent candidate for infrared spectroscopy studies. Researchers can use it to investigate compound-solvent interactions and the effects of different substituents on vibrational frequencies .
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound can be used to synthesize intermediates that are pivotal in creating drugs with anti-bacterial, anti-tumor, and anti-inflammatory properties .
Organic Synthesis Research
It serves as a building block in organic synthesis, particularly in constructing complex molecules through electrophilic aromatic substitution reactions .
Kinetic Studies
The compound can be used in kinetic studies to understand reaction mechanisms. Its reactivity can provide insights into the rates of substitution reactions in different conditions .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .
Mode of Action
The compound interacts with its targets through two primary mechanisms: free radical bromination and nucleophilic substitution . In free radical bromination, a bromine atom is added to the benzylic position, forming a new carbon-bromine bond . In nucleophilic substitution, a molecule or ion called a nucleophile replaces a group or atom in the compound, often resulting in a significant change in the compound’s properties .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This pathway is known for its mild and functional group tolerant reaction conditions, making it a popular choice for various synthetic procedures .
Pharmacokinetics
The compound’s molecular weight of 26553 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The result of the compound’s action is the formation of a new compound with altered properties. For example, in free radical bromination, the addition of a bromine atom can significantly change the compound’s reactivity . Similarly, in nucleophilic substitution, the replacement of a group or atom can lead to a compound with different physical and chemical properties .
Action Environment
The action of 4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene can be influenced by various environmental factors. For instance, the rate of free radical bromination can be affected by the presence of light or heat . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other chemicals .
properties
IUPAC Name |
4-bromo-2-chloro-1-(2-methoxyethoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c1-13-4-5-14-7-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZOSTQOJPUAOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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